2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]-6-(pyridin-2-yl)pyrimidine
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Overview
Description
2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]-6-(pyridin-2-yl)pyrimidine is a complex organic compound that features a piperazine ring, a pyridine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]-6-(pyridin-2-yl)pyrimidine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of solid-phase synthesis and photocatalytic synthesis are also explored for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]-6-(pyridin-2-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophilic substitution using sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]-6-(pyridin-2-yl)pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]-6-(pyridin-2-yl)pyrimidine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. For instance, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in cancer treatment.
Olanzapine: An antipsychotic medication with a similar piperazine structure.
Piritrexim: An antitumor agent that inhibits dihydrofolate reductase (DHFR).
Uniqueness
2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]-6-(pyridin-2-yl)pyrimidine is unique due to its specific combination of pyridine, pyrimidine, and piperazine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-methyl-4-[4-(3-methylphenyl)piperazin-1-yl]-6-pyridin-2-ylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5/c1-16-6-5-7-18(14-16)25-10-12-26(13-11-25)21-15-20(23-17(2)24-21)19-8-3-4-9-22-19/h3-9,14-15H,10-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDHCHPJLFOXQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=NC(=C3)C4=CC=CC=N4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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